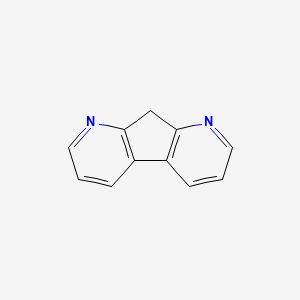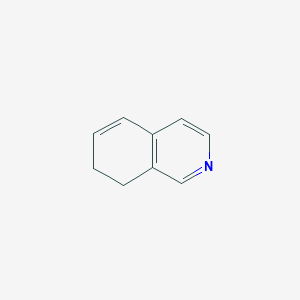
7,8-Dihydroisoquinoline
描述
7,8-Dihydroisoquinoline is a heterocyclic organic compound that belongs to the isoquinoline family Isoquinolines are known for their aromatic properties and are found in many natural alkaloids
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dihydroisoquinoline can be achieved through several methods. One common approach involves the reduction of isoquinoline using hydrogenation techniques. This process typically employs catalysts such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. Another method involves the cyclization of appropriate precursors, such as beta-arylethylamines, under acidic conditions to form the dihydroisoquinoline ring system .
Industrial Production Methods: Industrial production of this compound often relies on scalable hydrogenation processes. The use of continuous flow reactors and optimized catalytic systems allows for efficient and high-yield production. Additionally, advancements in green chemistry have led to the development of more sustainable and environmentally friendly methods for synthesizing this compound .
化学反应分析
Types of Reactions: 7,8-Dihydroisoquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form isoquinoline derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Further reduction can lead to the formation of tetrahydroisoquinoline derivatives. Sodium borohydride (NaBH4) is often used as a reducing agent.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Isoquinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Halogenated dihydroisoquinoline derivatives.
科学研究应用
7,8-Dihydroisoquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex isoquinoline derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: Its derivatives have shown potential as enzyme inhibitors and receptor modulators, making them useful in biochemical studies.
作用机制
The mechanism of action of 7,8-Dihydroisoquinoline and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, some derivatives inhibit viral replication by targeting viral enzymes, while others modulate neurotransmitter receptors in the brain, leading to neuroprotective effects. The exact pathways and molecular interactions depend on the specific derivative and its intended application .
相似化合物的比较
1,2,3,4-Tetrahydroisoquinoline: Another member of the isoquinoline family, known for its biological activity and use in medicinal chemistry.
Isoquinoline: The fully aromatic parent compound, widely used in the synthesis of various alkaloids and pharmaceuticals.
1,6-Naphthyridine: A structurally related compound with antiviral properties.
Uniqueness: 7,8-Dihydroisoquinoline is unique due to its partially saturated ring system, which imparts different chemical reactivity compared to fully aromatic isoquinolines. This allows for selective functionalization and the development of derivatives with specific biological activities .
属性
IUPAC Name |
7,8-dihydroisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N/c1-2-4-9-7-10-6-5-8(9)3-1/h1,3,5-7H,2,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCGVFCHUDYSSJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C1)C=CN=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10488072 | |
| Record name | 7,8-Dihydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10488072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24334-24-5 | |
| Record name | 7,8-Dihydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10488072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzo[h]-1,6-naphthyridin-5(6H)-one](/img/structure/B3349813.png)

![6-Chloroimidazo[1,5-A]pyrido[3,2-E]pyrazine](/img/structure/B3349833.png)
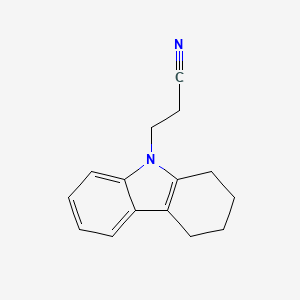
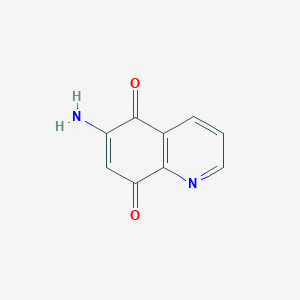
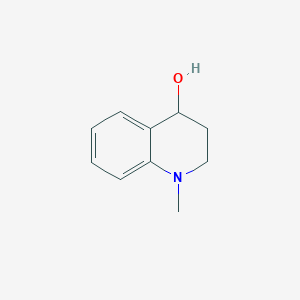
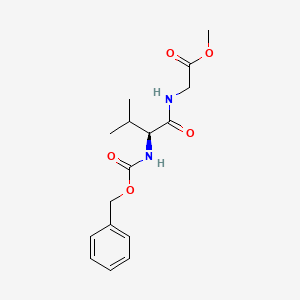
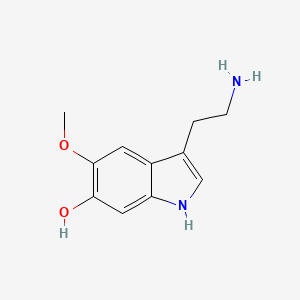
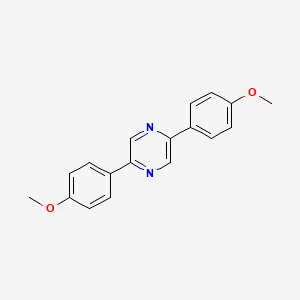
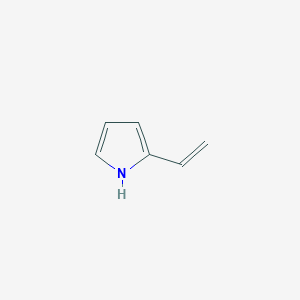
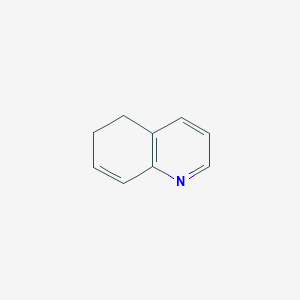
![9H-Indeno[2,1-c]pyridine](/img/structure/B3349907.png)
![5H-Indeno[1,2-c]pyridine](/img/structure/B3349914.png)
